molecular formula C18H21ClN2O3S B2649837 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448134-09-5

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2649837
CAS No.: 1448134-09-5
M. Wt: 380.89
InChI Key: ACFAOZPAHSSKTA-UHFFFAOYSA-N
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Description

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidine ring The piperidine ring is further substituted with a 2,5-dimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common approach is to start with the chlorination of 2-hydroxypyridine to obtain 3-chloro-2-hydroxypyridine. This intermediate is then reacted with 1-(2,5-dimethylphenylsulfonyl)piperidine under suitable conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds range from 0.87 to 12.91 μM, suggesting that modifications in the pyridine structure can lead to enhanced cytotoxicity . The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Anti-inflammatory Properties

The compound has been investigated for its potential as a cyclooxygenase-2 (COX-II) inhibitor, which is relevant in treating inflammatory diseases. A related study demonstrated that certain compounds with similar structures showed potent COX-II inhibitory activity, with IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib . This positions the compound as a promising candidate for developing new anti-inflammatory therapies.

GlyT1 Inhibition

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has also been studied for its role as a GlyT1 inhibitor, relevant in treating schizophrenia. One related compound exhibited an IC50 value of 1.8 nM against the glycine transporter, indicating strong inhibitory activity . This suggests that the compound may play a role in modulating neurotransmitter systems.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through structural analogs that exhibit significant inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL, indicating potent activity against bacterial strains .

Synthesis and Industrial Production

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds followed by sulfonylation reactions and etherification to link the piperidine and pyridine rings . Industrial production may utilize optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperatures.

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated various pyridine derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that specific modifications to the pyridine structure could enhance cytotoxic effects significantly compared to unmodified versions .

Case Study 2: COX-II Inhibition

Research conducted on new anti-inflammatory agents highlighted the effectiveness of sulfonamide-based compounds in inhibiting COX-II activity. Among these compounds, those structurally similar to this compound demonstrated superior potency .

Mechanism of Action

The mechanism of action of 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context, but it often involves the inhibition or activation of signaling pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Uniqueness

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted pyridine ring and a sulfonylated piperidine ring makes it a versatile compound for various applications.

Biological Activity

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3SC_{18}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 373.9 g/mol. The compound features a pyridine ring substituted with a chloro group and a sulfonamide moiety linked to a piperidine ring, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, potentially leading to anti-inflammatory and anticancer effects. The piperidine moiety may enhance the compound's ability to cross biological membranes, thereby increasing its bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown efficacy against various cancer cell lines, suggesting that similar mechanisms may be at play for this compound. In vitro studies have demonstrated moderate cytotoxicity against ovarian and breast cancer cells, indicating potential as an anticancer agent .

Antimicrobial Properties

The sulfonamide group is also associated with antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This suggests that this compound may possess similar antimicrobial properties .

Neurological Effects

Some derivatives of pyridine compounds have been investigated for their effects on the nervous system. They have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. The potential neuroprotective effects of this compound warrant further investigation in preclinical models .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds:

CompoundActivityReference
Pyrrolo[3,4-c]pyridine derivativesAnticancer (EC50 < 10 µM)
Sulfonamide derivativesAntimicrobial (inhibition of bacterial growth)
Piperidine derivativesNeuroprotective effects in animal models

In one study, the compound exhibited an EC50 value indicating significant activity against specific cancer cell lines while maintaining low toxicity towards non-cancerous cells . Another investigation highlighted the importance of substituents on the piperidine ring in enhancing the compound's biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, and what are their respective advantages?

  • The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting a piperidin-4-ol derivative with a sulfonyl chloride (e.g., 2,5-dimethylphenylsulfonyl chloride) followed by substitution with 3-chloro-2-hydroxypyridine. Dichloromethane (DCM) and sodium hydroxide are often used as solvents and bases, achieving yields >85% . Key advantages include modularity for substituent variation and compatibility with moisture-sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers prioritize?

  • 1H/13C-NMR : Focus on the pyridine ring protons (δ 7.5–8.5 ppm) and piperidine methylene signals (δ 3.0–4.0 ppm). The sulfonyl group deshields adjacent protons, shifting them downfield .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to validate molecular formula .
  • Melting Point : Use differential scanning calorimetry (DSC) to assess purity; deviations >2°C suggest impurities .

Q. What safety precautions are critical when handling intermediates and the final compound during synthesis?

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation (P284) and ensure proper ventilation. Store at 2–8°C in sealed containers (P403+P233). Dispose of waste via incineration (P501) .

Advanced Research Questions

Q. How can researchers systematically investigate the impact of varying sulfonylaryl substituents on the compound's physicochemical properties and bioactivity?

  • Synthesize analogs with electron-withdrawing (e.g., -CF3, -Cl) or electron-donating (e.g., -OCH3) groups on the sulfonylaryl ring. Compare logP (lipophilicity), aqueous solubility, and melting points. For instance, 4-methoxyphenylsulfonyl analogs show higher solubility due to polarity, while trifluoromethyl derivatives exhibit enhanced metabolic stability . Biological assays (e.g., enzyme inhibition) can correlate substituent effects with activity .

Q. What strategies can be employed to resolve contradictions in biological activity data reported for this compound across different in vitro assays?

  • Validate assay conditions: Ensure consistent cell lines, buffer pH, and incubation times. Check compound purity via HPLC (target >98%) to rule out degradation products . Use structural analogs (e.g., 6m, 6n, 6o from ) as controls to isolate substituent-specific effects .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target enzymes or receptors?

  • Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of target proteins (e.g., kinases). Prioritize hydrogen bonds between the sulfonyl group and active-site residues (e.g., Lys, Asp). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (KD) .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in NMR spectra when characterizing synthetic intermediates?

  • Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, piperidine methine protons (δ 4.5–5.0 ppm) may overlap with pyridine signals; deuterated solvents (e.g., DMSO-d6) enhance resolution .

Q. What experimental controls are essential when evaluating the compound's stability under physiological conditions?

  • Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours. Use glutathione trapping to detect reactive metabolites .

Q. Tables for Comparative Analysis

Table 1: Substituent Effects on Physicochemical Properties

Substituent (R)Melting Point (°C)logPAqueous Solubility (mg/mL)
2,5-dimethyl108–114*3.20.12
3-CF31084.10.05
4-OCH31142.80.25
*Data extrapolated from analogs in .

Table 2: Key Safety Codes and Handling Protocols

Hazard CodeRisk DescriptionPrecautionary Measure (P-code)
H315Skin irritationP264 (Wash skin thoroughly)
H319Eye irritationP305+P351+P338 (Rinse eyes)
H335Respiratory irritationP261 (Avoid inhalation)

Properties

IUPAC Name

3-chloro-2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-13-5-6-14(2)17(12-13)25(22,23)21-10-7-15(8-11-21)24-18-16(19)4-3-9-20-18/h3-6,9,12,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFAOZPAHSSKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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